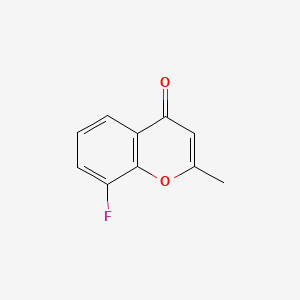

8-Fluoro-2-methyl-4H-chromen-4-one

Description

8-Fluoro-2-methyl-4H-chromen-4-one is a fluorinated chromenone derivative characterized by a fluorine atom at position 8 and a methyl group at position 2 of its chromenone core. Chromenones (4H-chromen-4-one derivatives) are oxygen-containing heterocyclic compounds with a benzopyran-4-one skeleton.

Properties

Molecular Formula |

C10H7FO2 |

|---|---|

Molecular Weight |

178.16 g/mol |

IUPAC Name |

8-fluoro-2-methylchromen-4-one |

InChI |

InChI=1S/C10H7FO2/c1-6-5-9(12)7-3-2-4-8(11)10(7)13-6/h2-5H,1H3 |

InChI Key |

BSRGQMDXVLNMCM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=O)C2=C(O1)C(=CC=C2)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoro-2-methyl-4H-chromen-4-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-hydroxyacetophenone with ethyl fluoroacetate in the presence of a base, followed by cyclization under acidic conditions . Another approach involves the use of fluorinated benzaldehydes and methyl ketones under basic conditions to form the desired chromenone structure .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 8-Fluoro-2-methyl-4H-chromen-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can yield dihydro derivatives.

Substitution: Electrophilic substitution reactions can introduce different functional groups at various positions on the chromenone ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenation can be achieved using halogenating agents like N-bromosuccinimide (NBS) under mild conditions.

Major Products Formed:

Oxidation: Formation of this compound-5,6-quinone.

Reduction: Formation of 8-fluoro-2-methyl-4H-dihydrochromen-4-one.

Substitution: Formation of various halogenated or alkylated derivatives.

Scientific Research Applications

8-Fluoro-2-methyl-4H-chromen-4-one has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 8-Fluoro-2-methyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparisons

The biological and chemical properties of 8-Fluoro-2-methyl-4H-chromen-4-one are influenced by its substitution pattern. Below is a comparison with key analogs:

| Compound Name | Molecular Formula | Substituents | Key Properties/Bioactivity | Reference |

|---|---|---|---|---|

| This compound | C₁₀H₇FO₂ | F (C8), CH₃ (C2) | Enhanced lipophilicity; potential kinase inhibition | |

| 4-Hydroxycoumarin | C₉H₆O₃ | OH (C4) | Anticoagulant; lacks fluorinated reactivity | |

| 7-Hydroxy-4-methylcoumarin | C₁₀H₈O₃ | OH (C7), CH₃ (C4) | Fluorescent probe; antimicrobial activity | |

| 6-Fluoro-4-hydroxycoumarin | C₉H₅FO₃ | F (C6), OH (C4) | Altered metabolic stability | |

| 6,8-Dichloro-2-methyl-4H-chromen-4-one | C₁₀H₇Cl₂O₂ | Cl (C6, C8), CH₃ (C2) | Antileishmanial activity | |

| 8-Fluoro-6-methylchroman-4-one | C₁₀H₉FO₂ | F (C8), CH₃ (C6) | Reduced potency due to swapped substituents |

Key Observations:

Fluorine Position : The 8-fluoro substitution in the target compound distinguishes it from 6-fluoro analogs (e.g., 6-Fluoro-4-hydroxycoumarin), which exhibit different metabolic stability and electronic effects .

Chlorinated Analogs : Dichloro derivatives (e.g., 6,8-Dichloro-2-methyl-4H-chromen-4-one) show higher reactivity but lower selectivity in biological systems compared to fluorinated compounds .

Table: Bioactivity of Selected Chromenones

| Compound | Biological Activity | Mechanism/Application | Reference |

|---|---|---|---|

| This compound | Under investigation for kinase inhibition | Targets ATP-binding pockets | |

| 7-Isopropoxy-8-methyl-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one | Antioxidant and anti-inflammatory | Trifluoromethyl enhances electron withdrawal | |

| 5-Methoxy-2-methyl-4H-chromen-4-one | Anticancer activity (in vitro) | Methoxy group improves solubility |

Key Findings:

- Fluorinated chromenones generally exhibit higher metabolic stability than hydroxylated analogs due to reduced susceptibility to oxidation .

- The trifluoromethyl group in analogs like 7-Isopropoxy-8-methyl-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one enhances electron-withdrawing effects, which may improve binding to hydrophobic enzyme pockets .

Biological Activity

8-Fluoro-2-methyl-4H-chromen-4-one is a synthetic heterocyclic compound belonging to the chromenone family. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential anticancer, anti-inflammatory, and antimicrobial properties. The unique presence of a fluorine atom at the 8th position and a methyl group at the 2nd position enhances its chemical reactivity and biological interactions.

The structure of this compound can be represented as follows:

This compound undergoes various chemical reactions, including oxidation, reduction, and electrophilic substitution, which can lead to the formation of derivatives with modified biological activities.

| Reaction Type | Example Products |

|---|---|

| Oxidation | Corresponding quinones |

| Reduction | Dihydro derivatives |

| Substitution | Halogenated or alkylated derivatives |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may inhibit enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can modulate cellular signaling pathways through interactions with receptors.

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, in studies involving breast cancer (MCF-7) cells, compounds derived from this chromenone demonstrated IC50 values indicating effective inhibition of cell proliferation.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against a range of bacteria and fungi. It demonstrates bactericidal effects on Gram-positive bacteria and shows moderate activity against certain fungal strains.

| Microorganism | Activity Type | MIC (μg/mL) | Reference |

|---|---|---|---|

| Staphylococcus aureus | Bactericidal | 32 | |

| Escherichia coli | Bacteriostatic | 64 | |

| Candida albicans | Fungicidal | 16 |

Case Studies

- Antileishmanial Activity : A study evaluated the antileishmanial activity of derivatives based on similar chromenone structures. Compounds exhibited promising results against Leishmania major, with some derivatives showing IC50 values comparable to standard treatments like Amphotericin B .

- Biofilm Inhibition : Another investigation focused on the biofilm-forming capabilities of certain bacterial strains when treated with chromenone derivatives. The results indicated that these compounds could significantly reduce biofilm formation, suggesting potential applications in treating biofilm-associated infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.